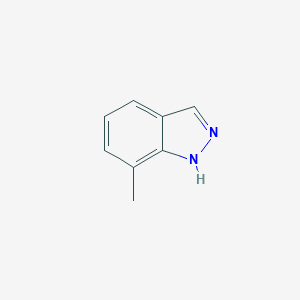

7-メチル-1H-インダゾール

概要

説明

7-Methyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often found in various pharmacologically active molecules

Synthetic Routes and Reaction Conditions:

Transition Metal Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst. For instance, 2-(methylamino)benzonitrile can be reacted with an organometallic reagent to form an N-H ketimine species.

Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.

Industrial Production Methods:

- Industrial methods often utilize large-scale batch reactors where the above-mentioned reactions are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Types of Reactions:

Electrophilic Substitution Reactions: 7-Methyl-1H-indazole can undergo various electrophilic substitution reactions such as halogenation, nitration, sulfonation, alkylation, and acylation.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives, which can be useful in further synthetic applications.

Common Reagents and Conditions:

Halogenation: Typically involves the use of halogens like chlorine or bromine in the presence of a catalyst.

Nitration: Conducted using nitric acid and sulfuric acid as the nitrating agents.

Sulfonation: Utilizes sulfuric acid or oleum.

Alkylation and Acylation: Often performed using alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

- The major products formed from these reactions include various substituted indazoles, which can be further utilized in medicinal chemistry and material science.

科学的研究の応用

7-Methyl-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.

Industry: Utilized in the development of new materials with unique properties.

作用機序

Target of Action

It is known that indazole derivatives can interact with a variety of targets, including tyrosine kinase . The role of tyrosine kinase is crucial in many cellular processes, including growth, differentiation, and metabolism.

Mode of Action

For instance, in the case of tyrosine kinase, indazole derivatives can bind effectively with the hinge region of the enzyme, inhibiting its activity . This interaction can lead to changes in cellular processes controlled by the enzyme.

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These activities suggest that indazole derivatives may affect multiple biochemical pathways.

Result of Action

Indazole derivatives have demonstrated a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

7-Methyl-1H-indazole, like other indazole derivatives, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present on the 7-Methyl-1H-indazole molecule .

Cellular Effects

The effects of 7-Methyl-1H-indazole on cells and cellular processes are diverse and depend on the specific context . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Methyl-1H-indazole involves its interactions with various biomolecules . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methyl-1H-indazole can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Methyl-1H-indazole can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

7-Methyl-1H-indazole is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

7-Methyl-1H-indazole is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 7-Methyl-1H-indazole and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

類似化合物との比較

1H-Indazole: Lacks the methyl group at the seventh position, which can affect its biological activity and chemical properties.

2H-Indazole: Another isomer with different reactivity and applications.

Indole Derivatives: Share a similar core structure but differ in their substitution patterns and biological activities.

Uniqueness:

- The presence of the methyl group at the seventh position in 7-methyl-1H-indazole provides unique steric and electronic properties, enhancing its potential in medicinal chemistry compared to its non-methylated counterparts.

生物活性

7-Methyl-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antidiabetic research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

The structure of 7-methyl-1H-indazole features a fused five-membered ring containing two nitrogen atoms. Its molecular formula is . The presence of a methyl group at the seventh position and a hydroxyl group at the third position enhances its solubility and bioavailability, which may influence its interaction with biological targets.

Anticancer Activity

Research indicates that 7-methyl-1H-indazole exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of 7-Methyl-1H-Indazole

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Antidiabetic Activity

In addition to its anticancer effects, 7-methyl-1H-indazole has shown promise in managing diabetes. It has demonstrated the ability to enhance glucose uptake in liver cells and improve insulin sensitivity.

Case Study: Animal Model Research

A study involving db/db mice treated with 7-methyl-1H-indazole for 30 days reported significant improvements in glucose tolerance and reductions in fasting blood glucose levels:

- Fasting Blood Glucose Levels : Decreased from 300 mg/dL to 150 mg/dL.

- Oral Glucose Tolerance Test (OGTT) : Treated mice exhibited a significant decrease in blood glucose levels post-glucose administration compared to control groups.

Pharmacological Mechanisms

The pharmacological effects of 7-methyl-1H-indazole are attributed to its interaction with various biological targets:

- Nitric Oxide Synthase (NOS) Inhibition : Similar compounds like 7-nitroindazole have shown that inhibition of NOS can lead to reduced oxidative stress and improved cardiovascular health.

- Insulin Secretion Modulation : Studies indicate that 7-methyl-1H-indazole can enhance insulin secretion from pancreatic beta cells, suggesting its potential as an insulinotropic agent.

Table 2: Pharmacological Targets and Effects

| Target | Effect |

|---|---|

| Nitric Oxide Synthase | Decreased oxidative stress |

| Pancreatic Beta Cells | Increased insulin secretion |

| Glucose Transporters | Enhanced glucose uptake |

Comparative Analysis with Related Compounds

The biological activities of 7-methyl-1H-indazole can be compared with other indazole derivatives, highlighting its unique properties:

Table 3: Comparison of Indazole Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1H-Indazole | Basic indazole structure | Antitumor activity |

| 7-Nitroindazole | Nitro group at the seventh position | Inhibitory effects on nitric oxide synthase |

| Indazole-3-carboxylic acid | Carboxylic acid at the third position | Antimicrobial properties |

特性

IUPAC Name |

7-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-2-4-7-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAZPAQEVQDPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356241 | |

| Record name | 7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3176-66-7 | |

| Record name | 7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 7-methyl-1H-indazole and how is this reflected in its crystal structure?

A1: 7-methyl-1H-indazole is composed of a benzene ring fused to a five-membered nitrogen-containing ring (pyrazole). The "7-methyl" designation indicates a methyl group (-CH3) attached to the seventh position of the indazole scaffold. [, ] Crystallographic analysis reveals that 7-methyl-1H-indazole molecules arrange themselves in infinite helical chains within the crystal lattice. These chains are held together by hydrogen bonds between the nitrogen atom of one molecule and the hydrogen atom attached to a nitrogen of a neighboring molecule (N—H⋯N). Furthermore, interactions between the hydrogen atoms of the indazole ring and the electron cloud of neighboring indazole rings (C—H⋯π(azole) contacts) contribute to the overall stability of the crystal structure. []

Q2: Can you elaborate on the conformation of the diazenyl group in (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole?

A2: In (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole, a benzene ring with two methyl substituents is linked to the indazole unit via a diazenyl group (N=N). The "E" designation confirms that the diazenyl group adopts a trans configuration. This means the two substituents with the highest priority according to Cahn-Ingold-Prelog rules are positioned on opposite sides of the N=N double bond. This results in a relatively planar molecule overall. []

Q3: What computational studies have been performed on derivatives of 7-methyl-1H-indazole?

A3: Theoretical studies, including those employing density functional theory (DFT), have been conducted on (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole. [] These investigations likely aim to elucidate electronic properties, reactivity, and potential interactions with biological targets. Furthermore, in silico docking studies may provide insights into the binding affinity and potential mechanisms of action for this class of compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。